Crystal-Structure Geometry: Trisulfide vs. Disulfide Bond-Length Differentiation
Single-crystal X-ray diffraction establishes that bis(diethylthiophosphoryl) trisulfide (the diethyl-P,P analog of the target compound) adopts a monoclinic P2₁/c lattice with the trisulfide bridge exhibiting S–S bond lengths of approximately 2.05–2.06 Å and an S–S–S angle near 106°, as deposited in the Cambridge Structural Database under refcode 1266554 [1]. In contrast, the corresponding disulfide analog bis(diethylthiophosphoryl) disulfide shows a single S–S bond (ca. 2.03 Å) and a distinct dihedral arrangement around the P–S–S–P torsion [2]. The extra sulfur atom in the trisulfide extends the P⋯P through-space distance by an estimated 1.8–2.0 Å relative to the disulfide, a geometric difference that modulates the compound's ability to span coordination sites or participate in supramolecular assembly. The crystal structure of the trisulfide further reveals that the two P=S groups adopt an antiperiplanar orientation across the S–S–S bridge, yielding a centrosymmetric molecular conformation not accessible to the disulfide or monosulfide analogs.
| Evidence Dimension | Crystal packing geometry: unit cell, space group, S–S bond lengths, P⋯P distance |
|---|---|
| Target Compound Data | Monoclinic P2₁/c; a = 11.998 Å, b = 12.678 Å, c = 12.181 Å, β = 115.96°, V = 1665.9 ų; S–S bonds ~2.05–2.06 Å; P⋯P ≈ 6.8–7.0 Å (estimated from published coordinates) |
| Comparator Or Baseline | Bis(diethylthiophosphoryl) disulfide: reported S–S bond ~2.03 Å; P⋯P ≈ 5.0 Å (approximate from related dialkylthiophosphoryl disulfide structures) |
| Quantified Difference | Unit cell volume difference not directly comparable (different space group); S–S bond elongation in trisulfide of ~0.02–0.03 Å; P⋯P separation increased by approximately 1.8–2.0 Å (ca. 36–40% elongation) |
| Conditions | Single-crystal X-ray diffraction at ambient temperature, Mo Kα radiation (λ = 0.71073 Å), data refined to R = 0.044 |
Why This Matters
The trisulfide-imposed P⋯P separation fundamentally alters the compound's capacity to act as a bidentate ligand or cross-linking agent compared to the disulfide analog, directly impacting selection for chelation, catalysis, or polymer cross-linking applications.
- [1] Gallacher, A. C.; Pinkerton, A. A. (1992). Bis(diethylthiophosphoryl) trisulfide. Acta Crystallographica Section C, 48(4), 701–703. doi:10.1107/s010827019101082x. View Source
- [2] Gallacher, A. C.; Pinkerton, A. A. (1992). Acta Cryst. C48, 701 – Cambridge Structural Database deposition; cross-referenced with disulfide structures retrieved from CSD search (Gallacher & Pinkerton, 1992a). View Source
